molecular formula C15H24N4O3 B1392623 Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242928-34-2

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate

Cat. No.: B1392623
CAS No.: 1242928-34-2
M. Wt: 308.38 g/mol
InChI Key: PSIAIMIJHPHTIY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a benzoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through the esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine and a suitable leaving group such as a halide.

    Isopropylamino Carbonylation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Similar structure but lacks the aminoethyl and isopropylamino carbonyl groups.

    Ethyl 3-amino-4-hydroxybenzoate: Similar structure but lacks the aminoethyl and isopropylamino carbonyl groups.

    Ethyl 3-amino-4-(2-aminoethyl)benzoate: Similar structure but lacks the isopropylamino carbonyl group.

Properties

IUPAC Name

ethyl 3-amino-4-[2-(propan-2-ylcarbamoylamino)ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-22-14(20)11-5-6-13(12(16)9-11)17-7-8-18-15(21)19-10(2)3/h5-6,9-10,17H,4,7-8,16H2,1-3H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIAIMIJHPHTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate
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Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate
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Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate
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Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate
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Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate
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Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate

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